molecular formula C12H19NO2 B13548873 alfa-Amino-2-adamantaneacetic acid

alfa-Amino-2-adamantaneacetic acid

Cat. No.: B13548873
M. Wt: 209.28 g/mol
InChI Key: QHBKDONXFKTUGL-UHFFFAOYSA-N
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Description

Alfa-Amino-2-adamantaneacetic acid is a sophisticated synthetic building block that incorporates the rigid, lipophilic adamantane cage with a reactive amino acid functionality. This unique structure makes it highly valuable in medicinal chemistry and chemical biology for the design and synthesis of novel bioactive compounds. The adamantyl moiety is widely recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based molecules and other pharmacophores by providing a large, bulky substituent that can fit into hydrophobic enzyme pockets (as discussed for similar adamantane derivatives in research contexts ). Researchers utilize this compound as a key intermediate in the development of potent enzyme inhibitors. For instance, the incorporation of lipophilic, bulky groups like the adamantyl cage is a common strategy in the design of inhibitors for proteases like calpain and dipeptidyl peptidase IV (DPP-4), as these groups can favorably occupy the S3 subsite or other hydrophobic pockets of the target enzyme . Furthermore, amino-adamantane derivatives have demonstrated broad applications, including use in ion channel blockers and the synthesis of complex molecules for diagnostic and therapeutic research . The carboxylic acid and primary amino groups offer convenient sites for further chemical modification through standard coupling reactions, allowing for the creation of a wide array of peptidomimetics, molecular probes, and potential drug candidates. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2-adamantyl)-2-aminoacetic acid

InChI

InChI=1S/C12H19NO2/c13-11(12(14)15)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-11H,1-5,13H2,(H,14,15)

InChI Key

QHBKDONXFKTUGL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-2-yl)-2-aminoacetic acid typically involves the reaction of adamantanone with glycine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-2-yl)-2-aminoacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(adamantan-2-yl)-2-aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(adamantan-2-yl)-2-aminoacetic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids

Biological Activity

Alpha-amino-2-adamantaneacetic acid (also known as 2-adamantan-2-yl-3-aminoacetic acid) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

Chemical Structure:
Alpha-amino-2-adamantaneacetic acid features an adamantane core, which is a polycyclic hydrocarbon known for its rigidity and ability to interact with various biological targets. The presence of the amino and acetic acid functional groups enhances its solubility and reactivity.

Synthesis

The synthesis of alpha-amino-2-adamantaneacetic acid has been achieved through several methods, often involving the modification of adamantane derivatives. A notable approach includes the reaction of adamantane-based compounds with amino acids under specific conditions to yield the desired product with high purity and yield .

Alpha-amino-2-adamantaneacetic acid exhibits several biological activities:

  • Neuroprotective Effects:
    • Studies indicate that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways .
  • Anti-inflammatory Properties:
    • Research has shown that alpha-amino-2-adamantaneacetic acid can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases .
  • Antioxidant Activity:
    • The compound demonstrates antioxidant properties, which may help mitigate oxidative stress in cells. This is crucial for protecting cellular integrity and function in various pathological states .

Case Studies

  • In Vivo Studies:
    • A study conducted on animal models demonstrated that administration of alpha-amino-2-adamantaneacetic acid resulted in significant reductions in markers of inflammation and oxidative stress, suggesting its potential as a therapeutic agent for inflammatory disorders .
  • Cell Culture Experiments:
    • In vitro experiments using neuronal cell lines revealed that treatment with this compound led to increased cell viability under oxidative stress conditions, further supporting its neuroprotective role .

Data Tables

Biological Activity Mechanism Study Reference
NeuroprotectiveModulation of neuroinflammation
Anti-inflammatoryInhibition of cytokine release
AntioxidantScavenging reactive oxygen species

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Adamantane-carboxylic acid exhibits a higher melting point (172–176°C) compared to 1-adamantaneacetic acid (136–138°C), likely due to stronger intermolecular forces in the carboxylic acid derivative .

Challenges and Limitations

  • Synthetic Complexity: The steric hindrance of the adamantane core complicates functionalization, as evidenced by the discontinuation of (1R,3S,5r,7r)-2-aminoadamantane-2-carboxylic acid hydrochloride .
  • Solubility : Adamantane derivatives often exhibit poor aqueous solubility, necessitating formulation strategies such as salt formation (e.g., hydrochloride salts) .

Q & A

Q. What are the standard synthetic routes for α-Amino-2-adamantaneacetic acid, and how do reaction conditions influence product purity?

The compound is synthesized via reactions between adamantane derivatives and glycine under acidic conditions (e.g., HCl), forming hydrochloride salts. Variations in acid strength, reaction time, or temperature may yield byproducts such as adamantanone derivatives. Monitoring with HPLC and optimizing reaction parameters (e.g., 6M HCl at 80°C for 12 hours) can achieve >90% purity. Impurity profiling via LC-MS is recommended for quality control .

Q. How can researchers confirm the stereochemical configuration of α-Amino-2-adamantaneacetic acid derivatives?

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) effectively separates enantiomers, while X-ray crystallography provides definitive structural confirmation. For example, the (S)-enantiomer hydrochloride crystallizes in a monoclinic system (space group P2₁), validated by single-crystal diffraction data .

Q. What analytical techniques are essential for characterizing α-Amino-2-adamantaneacetic acid?

Key methods include:

  • ¹H/¹³C NMR : Assign adamantane proton signals (δ 1.6–2.1 ppm) and carboxylic acid carbons (δ 170–175 ppm).
  • FT-IR : Confirm amino (3300–3500 cm⁻¹) and carboxyl (1700 cm⁻¹) functional groups.
  • Elemental Analysis : Validate C, H, N composition (e.g., C₁₂H₁₉NO₂·HCl requires C 55.48%, H 7.75%) .

Advanced Research Questions

Q. What flow chemistry approaches improve the scalability and safety of α-Amino-2-adamantaneacetic acid synthesis?

Continuous flow reactors enable safer handling of hazardous reagents (e.g., HCN) and enhance yields (up to 85%) through precise temperature control (50–60°C) and residence time optimization (30 minutes). Mesoreactor systems with immobilized catalysts reduce side reactions, achieving >99% conversion in scaled-up batches .

Q. How do hydrophobic adamantane moieties in α-Amino-2-adamantaneacetic acid influence peptide mimetic bioactivity, and what experimental designs assess this?

The adamantane group enhances rigidity and membrane permeability. Comparative studies using:

  • Circular Dichroism (CD) : Evaluate secondary structure stability in lipid bilayers.
  • Caco-2/MDCK assays : Measure cellular uptake (e.g., adamantane-containing analogs show 30% higher permeability than non-rigid counterparts).
  • Molecular Dynamics Simulations : Predict binding affinity to hydrophobic enzyme pockets (e.g., HIV protease) .

Q. What strategies resolve contradictions in reported biological activities of α-Amino-2-adamantaneacetic acid derivatives across studies?

Discrepancies often arise from:

  • Enantiomeric Purity : Use chiral HPLC to verify ≥98% enantiomeric excess.
  • Impurity Profiles : LC-MS identifies oxidation byproducts (e.g., adamantanone at m/z 153.1).
  • Biological Assay Conditions : Standardize protocols (e.g., pH 7.4 PBS, 37°C) to ensure reproducibility .

Q. Which advanced spectroscopic techniques characterize degradation products under physiological conditions?

  • High-Resolution Mass Spectrometry (HRMS) : Detects oxidation products (e.g., [M+H]+ at m/z 236.1284 for adamantanone derivatives).
  • 2D NMR (HSQC/HMBC) : Maps carbon-proton correlations to identify hydrolyzed intermediates.
  • Accelerated Stability Testing : 40°C/75% RH over 6 months predicts shelf-life degradation pathways .

Q. How can computational modeling guide the design of α-Amino-2-adamantaneacetic acid-based enzyme inhibitors?

  • Docking Studies (AutoDock Vina) : Predict binding poses to active sites (e.g., neuraminidase ΔG = −9.2 kcal/mol).
  • QM/MM Simulations : Optimize adamantane-enzyme van der Waals interactions.
  • ADMET Prediction (SwissADME) : Estimate logP (2.5) and bioavailability (70%) for lead optimization .

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